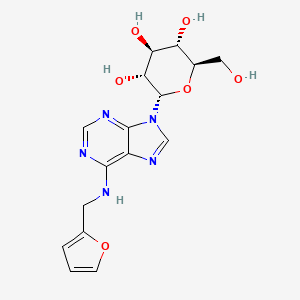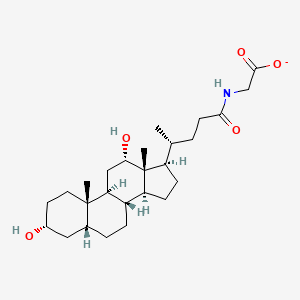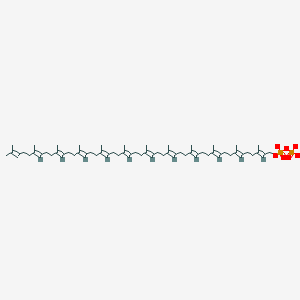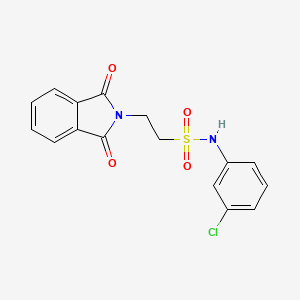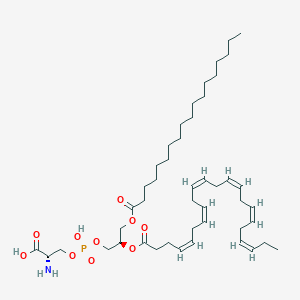
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine is a 3-sn-phosphatidyl-L-serine in which the phosphatidyl acyl groups at positions 1 and 2 are specified as octadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a 1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine(1-).
Applications De Recherche Scientifique
Biosynthesis in Rat Liver
The biosynthesis of phosphatidylserines in rat liver involves the conversion of 1-[14C]acyl-sn-glycero-3-phosphoserine into molecular species of [14C]phosphatidylserine. This process highlights the role of certain fatty acids, including docosahexaenoic acid (DHA), in the enrichment of liver phosphatidylserine (Holub, 1980).
Synthesis of Fatty Acid Ethanolamides
Research on the synthesis of fatty acid ethanolamides from various sources includes the study of polyunsaturated fatty acids like docosahexaenoic acid. This synthesis process does not result in isomerization under the conditions for aminolysis of the ester bond, indicating the stability of these compounds (Karaulov et al., 2004).
Isolation from Insulin Production Waste
Polyunsaturated fatty acids, including docosahexaenoic acid, have been isolated from insulin production waste. Their identification was aided by PMR and 13C NMR techniques, demonstrating their potential in recycling industrial waste (Frangulyan et al., 1987).
Novel Polyunsaturated Fatty Acids in Marine Algae
Unique polyunsaturated fatty acids with conjugated double bonds were found in the marine green alga Anadyomene stellata. These included docosahexaenoic acid derivatives, indicating the diverse sources and structures of these acids in nature (Mikhailova et al., 1995).
Anti-Inflammatory Actions of Neuroprotectin D1
Neuroprotectin D1, derived from docosahexaenoic acid, exhibits potent anti-inflammatory actions. Its synthesis and bioactivity indicate its significant role in the regulation of inflammation and potential therapeutic applications (Serhan et al., 2006).
Syntheses of Metabolites of Docosahexaenoic Acids
Research on the syntheses of metabolites from docosahexaenoic acid has been conducted, contributing to the understanding of the metabolic pathways and potential applications of these derivatives (Flock & Skattebol, 2000).
Propriétés
Nom du produit |
1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoserine |
|---|---|
Formule moléculaire |
C46H78NO10P |
Poids moléculaire |
836.1 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C46H78NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,42-43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-41,47H2,1-2H3,(H,50,51)(H,52,53)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t42-,43+/m1/s1 |
Clé InChI |
LYYHRRPTEXPVOR-SYEOQEKUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1H-indazol-6-yl)-1-propan-2-yl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1263175.png)
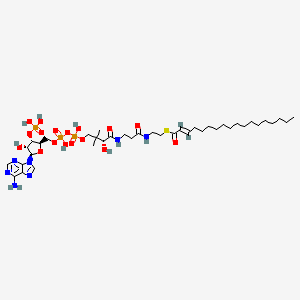
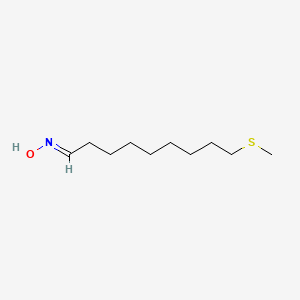
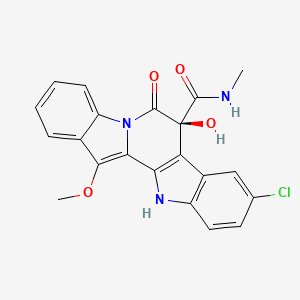

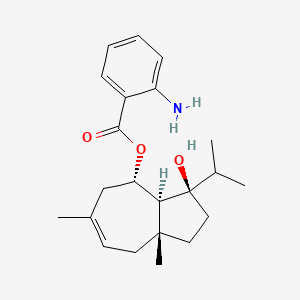

![4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium](/img/structure/B1263183.png)
